molecular formula C14H10ClFO3S B2749228 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1493545-94-0

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

Cat. No.: B2749228
CAS No.: 1493545-94-0
M. Wt: 312.74
InChI Key: NWQJJIURIKEPDO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a high-purity synthetic organic compound offered for research and development purposes. This molecule features a sulfonyl group bridging two distinct aromatic systems—a 4-chlorophenyl and a 2-fluorophenyl ring—making it a valuable building block in medicinal chemistry and drug discovery. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules for screening against biological targets. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of compounds with potential enzyme inhibitory activity, as the sulfonyl functional group is a common motif in many pharmacologically active agents . As with many research chemicals, its specific mechanism of action and full spectrum of applications are subject to ongoing investigation. Strictly for research purposes, this product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3S/c15-11-7-5-10(6-8-11)13(17)9-20(18,19)14-4-2-1-3-12(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQJJIURIKEPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 2-fluorobenzene as the primary starting materials.

    Sulfonylation: The 2-fluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form 2-fluorobenzenesulfonyl chloride.

    Coupling Reaction: The 4-chlorobenzene is then coupled with the 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone exhibits various biological activities that make it a candidate for further research:

  • Antibacterial Properties : Preliminary studies suggest that this compound may have antibacterial effects, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in the development of therapeutics targeting specific metabolic pathways.
  • Anticancer Activity : Recent research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Applications in Drug Development

The unique chemical structure of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone positions it as a versatile building block in medicinal chemistry. Its applications include:

  • Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of more complex organic molecules that may have therapeutic effects. It is particularly relevant in designing inhibitors for various biological targets, including g-secretase and other enzyme classes .
  • Pharmacological Research : Ongoing studies are investigating its role as a potential lead compound in developing new drugs for treating diseases such as cancer and bacterial infections. The ability to modify its structure could lead to compounds with enhanced efficacy and reduced toxicity.

Case Study 1: Anticancer Activity

A recent study explored the synthesis of chalcone-sulfonamide hybrids based on this compound. The researchers found that these hybrids exhibited synergistic anticancer activity against various cancer cell lines, indicating that modifications to the sulfonamide group could enhance therapeutic outcomes .

Case Study 2: Enzyme Inhibitors

Another study focused on the enzyme inhibitory properties of derivatives synthesized from 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone. The results demonstrated significant inhibition against specific enzymes involved in metabolic disorders, suggesting potential applications in treating conditions like diabetes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

Chlorophenyl vs. Methylphenyl Derivatives
  • The methyl group enhances lipophilicity, while chlorine increases polarity. Crystallographic data show a dihedral angle of 33.56° between aromatic rings in the methyl derivative, suggesting conformational flexibility .
Fluorophenylsulfonyl vs. Phenylsulfonyl
  • 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (): Substituting sulfonyl with thioether (-S-) reduces oxidative stability and hydrogen-bonding capacity. The hydroxyl group in this analog enhances solubility but may limit membrane permeability compared to the fluorine-substituted target compound .
  • 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (): Dual fluorination increases electronegativity but lacks the sulfonyl group, resulting in a simpler electronic profile .

Pharmacological Activity Comparisons

Antiproliferative and Antidiabetic Potential
  • Piperazinyl-sulfonyl derivatives (): Compounds such as 7n and 7o (with nitro and trifluoromethyl groups) exhibit antiproliferative activity, highlighting the importance of sulfonyl-linked aromatic systems in drug design. The target compound’s fluorophenylsulfonyl group may offer improved metabolic stability over these analogs .
  • Benzenesulfonamide-thiazole hybrids (): Antidiabetic evaluations reveal that chlorophenyl-thiazole derivatives inhibit α-glucosidase, suggesting that the target compound’s sulfonyl group could enhance enzyme-binding affinity .

Biological Activity

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, enzyme inhibitory, and potential anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C16H14ClFOS
  • Molecular Weight : 320.80 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

Biological Activity Overview

The biological activities of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone have been evaluated through various studies focusing on its antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study assessing various synthesized sulfonamide derivatives, the compound showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated that the compound's structure significantly influences its antibacterial efficacy.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities.

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition with an IC50 value indicating high potency compared to standard inhibitors.
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, essential for developing treatments for conditions like kidney stones.
EnzymeIC50 Value (µM)
Acetylcholinesterase6.28 ± 0.003
Urease1.13 ± 0.003

Case Studies and Research Findings

A series of studies have been conducted to explore the mechanisms underlying the biological activities of this compound:

  • Antibacterial Screening : A comprehensive screening of various derivatives revealed that modifications in the sulfonamide group significantly affect antibacterial activity. The most active derivatives were identified through structure-activity relationship (SAR) studies.
  • Enzyme Inhibition Assays : The enzyme inhibition assays utilized standard protocols where absorbance changes were measured spectrophotometrically to determine inhibition rates. The effectiveness of the compound as an AChE inhibitor was compared with established inhibitors, demonstrating superior activity.
  • Docking Studies : Molecular docking studies provided insights into the interactions between the compound and target enzymes, elucidating binding affinities and potential active sites for inhibition.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, and what catalysts are typically employed?

The synthesis of this compound involves two key steps: (1) formation of the ethanone core and (2) introduction of the sulfonyl group.

  • Ethanone Core : Friedel-Crafts acylation is a standard method for aryl ketone synthesis. For example, reacting 4-chlorobenzene with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ forms 1-(4-chlorophenyl)ethanone derivatives .
  • Sulfonation : The sulfonyl group can be introduced via sulfonic acid derivatives. A plausible route involves reacting 2-fluorobenzenesulfonyl chloride with the ethanone intermediate under basic conditions (e.g., using pyridine or NaH) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

Technique Application Example Data
¹H/¹³C NMR Assigns aromatic protons and carbons. The 4-chlorophenyl group shows deshielded protons (~7.4–7.8 ppm), while the sulfonyl group influences adjacent carbons (~120–140 ppm) .See NIST data for 1-(4-fluorophenyl)ethanone (δH: 7.8–8.1 ppm) .
IR Spectroscopy Confirms sulfonyl (S=O stretch: ~1350–1150 cm⁻¹) and ketone (C=O: ~1700 cm⁻¹) groups .Similar to 2-fluorophenyl sulfonyl derivatives .
Mass Spectrometry Validates molecular weight (exact mass: ~308.3 g/mol). Electron ionization (EI-MS) typically yields fragments like [M-SO₂]+ and [M-Cl]+ .NIST MS data for 1-(4-fluorophenyl)ethanone (m/z 138) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the sulfonation step during synthesis?

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, Bi(OTf)₃) for Friedel-Crafts acylation to reduce side reactions .
  • Temperature Control : Sulfonation reactions are exothermic; maintain temperatures below 50°C to prevent decomposition.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance sulfonyl group incorporation .
  • Kinetic Monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate before byproduct formation .

Q. What strategies are recommended for resolving contradictory spectral data when analyzing fluorinated aromatic ketones?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in fluorinated aromatics .
  • Computational Modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to identify misassignments .
  • Isotopic Labeling : Use ¹⁹F NMR to trace fluorine environments and confirm substitution patterns .

Q. How does the electronic nature of the 2-fluorophenyl sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Effects : The sulfonyl group deactivates the aromatic ring, directing nucleophiles to meta/para positions. Fluorine’s inductive effect further enhances this behavior .
  • Steric Considerations : The ortho-fluorine atom creates steric hindrance, slowing reactions at adjacent positions. Kinetic studies using substituted nucleophiles (e.g., thiols vs. amines) can quantify this effect .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral peaks for structurally similar compounds?

  • Source Evaluation : Prioritize data from authoritative databases (e.g., NIST, PubChem) over commercial vendors .
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., identical solvent systems for NMR).
  • Contextual Factors : Note that polymorphic forms or hydrate formation can alter melting points. Use differential scanning calorimetry (DSC) to assess purity .

Methodological Tables

Q. Table 1: Comparative Spectral Data for Fluorinated Ethanones

Compound¹H NMR (δ, ppm)IR C=O (cm⁻¹)MS (m/z)Source
1-(4-Fluorophenyl)ethanone7.8–8.11685138NIST
2-Fluoroacetophenone7.5–7.91702154PubChem

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–50°CPrevents decomposition
Catalyst (AlCl₃)1.2 equivMaximizes acylation
Solvent (DCM)AnhydrousEnhances Lewis acid activity

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